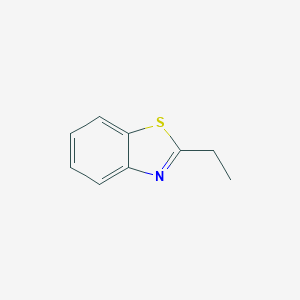

2-Ethyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULGJIRGZVJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948080 | |

| Record name | 2-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

936-77-6, 252280-83-4 | |

| Record name | 2-Ethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2.5 °C | |

| Record name | 2-Ethylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Ethyl 1,3 Benzothiazole and Its Derivatives

Classical and Established Synthetic Routes to the Benzothiazole (B30560) System

Traditional methods for constructing the benzothiazole core are well-documented and have been fundamental to the development of this class of compounds. These routes often involve condensation and cyclization reactions that form the heterocyclic ring system.

Condensation Reactions with 2-Aminothiophenol (B119425)

The most prevalent and versatile method for synthesizing the benzothiazole scaffold is the condensation of 2-aminothiophenol with various carbonyl-containing compounds. mdpi.com This approach is foundational for introducing substituents at the 2-position of the benzothiazole ring.

The reaction between 2-aminothiophenol and aliphatic aldehydes, such as propanal, is a direct route to forming 2-alkyl-2,3-dihydrobenzo[d]thiazoles. orientjchem.org These intermediates can then be oxidized to yield the corresponding 2-alkylbenzothiazoles. orientjchem.org For instance, the condensation of 2-aminothiophenol with propionaldehyde (B47417) in the presence of 4Å molecular sieves, followed by oxidation with silica (B1680970) gel-supported pyridinium (B92312) chlorochromate (PCC), provides an efficient pathway to 2-ethylbenzothiazole. orientjchem.org

Similarly, reacting 2-aminothiophenol with carboxylic acids, acid chlorides, or esters serves as a primary method for producing 2-substituted benzothiazoles. scispace.com The use of dehydrating agents like polyphosphoric acid (PPA) can facilitate the reaction between 2-aminothiophenol and amino acids or their esters to yield 2-substituted benzothiazoles. derpharmachemica.com Catalysts such as Zn(OAc)₂·2H₂O have also been employed to promote the condensation of 2-aminothiophenol with aldehydes, leading to the formation of 2-substituted benzothiazoles in good yields. scispace.com

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminothiophenol, Aliphatic Aldehyde | 4Å molecular sieves, then PCC on silica gel | 2-Alkylbenzothiazole | orientjchem.org |

| 2-Aminothiophenol, Aldehyde | Zn(OAc)₂·2H₂O, 80°C | 2-Substituted Benzothiazole | scispace.com |

| 2-Aminothiophenol, Aromatic Aldehyde | H₂O₂/HCl, Ethanol, Room Temp | 2-Arylbenzothiazole | mdpi.com |

| 2-Aminothiophenol, Amino Acid/Ester | Polyphosphoric Acid (PPA), 220°C | 2-Substituted Benzothiazole | derpharmachemica.com |

Cyclization Reactions for Benzothiazole Nucleus Formation

The formation of the benzothiazole nucleus can also be achieved through various cyclization reactions. One established method involves the intramolecular cyclization of thioformanilides. This reaction can be promoted by reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which proceeds via a thiyl radical to yield substituted benzothiazoles. indexcopernicus.com

Another classical approach is the Hugerschoff synthesis, where arylthioureas are cyclized using bromine in chloroform (B151607) to form 2-aminobenzothiazoles. indexcopernicus.comresearchgate.net Palladium-catalyzed intramolecular N-arylation reactions of o-bromophenylthioureas and o-bromophenylthioamides have also been developed for the efficient preparation of 2-amino- and 2-alkyl-benzothiazoles. indexcopernicus.com

Furthermore, the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides a convenient route to 1,3-benzothiazole-2(3H)-thiones. thieme-connect.com

Multi-Step Synthesis Strategies for 2-Ethyl-1,3-benzothiazole Analogues

The synthesis of more complex analogues of this compound often requires multi-step strategies. These sequences allow for the introduction of various functional groups onto the benzothiazole core. For example, a multi-step synthesis could begin with the formation of a substituted benzothiazole ring, followed by further modifications.

One such strategy might involve the initial synthesis of a 2-substituted benzothiazole, which then serves as a building block for more elaborate structures. evitachem.com For instance, this compound can be functionalized through electrophilic substitution reactions on the benzene (B151609) ring. A multi-step route could involve Vilsmeier-Haack formylation to introduce a formyl group, which can then be subjected to further chemical transformations.

The synthesis of derivatives like 3-(2-ethyl-1,3-benzothiazol-6-yl)-1-propanamine (B13765321) could be achieved through a one-pot reaction between 2-ethyl-6-amino-1,3-benzothiazole and 3-bromopropylamine (B98683) hydrobromide, using potassium carbonate as a base. vulcanchem.com Similarly, the synthesis of ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate involves a multi-step process starting with the formation of the benzothiazole ring, followed by the introduction and functionalization of a thiazole (B1198619) ring.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis of Benzothiazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. derpharmachemica.com The synthesis of benzothiazole derivatives is no exception.

Microwave-assisted synthesis can be applied to the condensation of 2-aminothiophenol with various reagents. For example, the reaction of 2-aminothiophenol with ethyl chloroacetate (B1199739) and potassium carbonate under microwave irradiation at 180°C for just 4 minutes can produce the desired product in 85% yield. This method leverages dielectric heating to rapidly increase the temperature of the reaction mixture, thereby accelerating the reaction rate.

Studies have shown that microwave-assisted synthesis of benzothiazole derivatives can be completed in minutes, compared to several hours required for conventional heating methods. vulcanchem.comderpharmachemica.com For example, the synthesis of certain benzothiazole derivatives under microwave irradiation was achieved in 2-15 minutes, with high yields and purity. vulcanchem.comderpharmachemica.com This technique has been successfully used to synthesize a variety of benzothiazole derivatives, including those with fused heterocyclic rings. ijpbs.commdpi.combohrium.com

Ultrasound-Assisted Synthesis Techniques

Ultrasound irradiation is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This method has been successfully applied to the synthesis of benzothiazole derivatives, often under solvent-free conditions. researchgate.netnih.gov

The condensation of 2-aminothiophenol with various aldehydes can be efficiently carried out under ultrasound irradiation at room temperature, using a recyclable catalyst like sulfated tungstate. researchgate.net This method offers several advantages, including faster reaction rates, mild reaction conditions, and high yields of 2-substituted benzothiazoles. researchgate.net

Comparative studies have demonstrated the efficiency of ultrasound-assisted synthesis. For instance, the synthesis of certain benzothiazole derivatives was achieved in 15 minutes under ultrasound irradiation, providing a moderate yield that was higher than conventional methods but slightly lower than microwave-assisted synthesis. derpharmachemica.comderpharmachemica.com The use of ultrasound has been shown to be an effective, ecofriendly approach for synthesizing a range of 1,3-thiazoles and other related heterocycles. tandfonline.com

Table 2: Comparison of Modern Synthetic Methods

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | 2-15 minutes | Rapid heating, reduced side reactions, high yields and purity. | vulcanchem.comderpharmachemica.com |

| Ultrasound-Assisted | 15-60 minutes | Mild conditions, solvent-free options, good yields, environmentally benign. | researchgate.nettandfonline.com |

Catalyst-Free and Green Chemistry Protocols

The development of synthetic routes that are environmentally benign is a significant focus in modern chemistry. For the synthesis of 2-substituted benzothiazoles, including the ethyl analogue, several catalyst-free and green chemistry protocols have been established.

One notable approach involves the condensation of 2-aminothiophenol with aliphatic aldehydes. While this reaction with aromatic aldehydes under melt, solvent-free conditions yields 2-arylbenzothiazoles, the use of aliphatic aldehydes typically results in the formation of 2,3-dihydro-2-alkylbenzo[d]thiazoles. orientjchem.org However, a simple and efficient route to 2-alkylbenzothiazoles has been developed from this reaction. orientjchem.org

Green chemistry principles have also been applied through the use of alternative energy sources and benign reaction media. Microwave irradiation, for instance, dramatically curtails reaction times. In one example, a mixture of o-aminothiophenol and ethyl chloroacetate with potassium carbonate, when irradiated at 180°C for just 4 minutes, produced an 85% yield of the corresponding benzothiazole derivative. derpharmachemica.com This is a significant improvement over conventional heating methods, which might take several hours. Similarly, ultrasound-assisted synthesis provides a mechanochemical activation route. By generating cavitation bubbles, ultrasound enhances mass transfer, facilitating solvent-free reactions and yielding products in comparable purity to traditional methods.

The use of recyclable catalysts and green solvents is another cornerstone of these protocols. Polyethylene glycol (PEG-400) has been successfully employed as both a catalyst and a reaction medium for the cyclocondensation of 2-aminothiophenol with various aldehydes at room temperature, affording excellent yields of 2-aryl substituted benzothiazoles. researchgate.net Deep eutectic solvents (DESs) are also emerging as effective and environmentally friendly catalysts and solvents for benzothiazole synthesis. rsc.org Furthermore, a benzotriazole-based methodology offers an efficient, green, and economical route to 2-substituted benzothiazoles without the need for a catalyst. rsc.org

A novel, catalyst- and additive-free method involves a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur in DMSO, which acts as both the oxidant and solvent. nih.gov This approach allows for the formation of multiple C-S and C-N bonds in a single cascade sequence. nih.gov

| Method | Reactants | Conditions | Yield | Reference |

| Microwave Irradiation | o-Aminothiophenol, Ethyl chloroacetate, K2CO3 | 180°C, 4 min | 85% | derpharmachemica.com |

| Ultrasound Irradiation | 2-aminobenzothiazole (B30445)/2-mercaptobenzothiazole (B37678), K2CO3, Ethyl chloroacetate | 15 min | - | derpharmachemica.com |

| Green Solvent | 2-Aminothiophenol, Aryl/heteryl aldehydes | PEG-400, Room Temp, 30-90 min | Excellent | researchgate.net |

| Catalyst-Free | Aromatic amines, Aliphatic amines, Elemental Sulfur | DMSO, 140°C, 22 h | - | nih.gov |

One-Pot Multicomponent Reactions in Benzothiazole Synthesis

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. degloorcollege.in Several MCRs have been developed for the synthesis of the benzothiazole core and its derivatives.

A common strategy involves the three-component reaction of 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound. arkat-usa.orgresearchgate.net For example, pyrimido[2,1-b] arkat-usa.orgbenzothiazole and arkat-usa.orgbenzothiazolo[3,2-a]quinazoline derivatives have been synthesized by reacting arylglyoxals, 2-aminobenzothiazole, and various 1,3-dicarbonyl compounds like Meldrum's acid, dimedone, or barbituric acid in refluxing acetic acid. arkat-usa.org This method is advantageous due to its high yields, use of inexpensive starting materials, short reaction times, and straightforward work-up. arkat-usa.org

Another example of an MCR is the Biginelli reaction, which has been adapted for the synthesis of benzothiazole derivatives. For instance, novel benzothiazolyl-pyrimidine-5-carboxamides were synthesized from a three-component one-pot reaction between a benzothiazolyloxobutanamide, substituted aromatic benzaldehydes, and thiourea. rsc.org

The development of novel catalysts has further expanded the scope of MCRs for benzothiazole synthesis. Deep eutectic solvents, such as [CholineCl][Imidazole]2, have been shown to be efficient catalysts for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. rsc.org These green catalysts are often reusable, adding to the sustainability of the process. rsc.org

| Reaction Type | Components | Product Type | Catalyst/Solvent | Reference |

| Three-component | Arylglyoxals, 2-Aminobenzothiazole, 1,3-Dicarbonyl compounds | Pyrimido[2,1-b] arkat-usa.orgbenzothiazoles | Acetic Acid | arkat-usa.org |

| Biginelli Reaction | Benzothiazolyloxobutanamide, Aromatic benzaldehydes, Thiourea | Benzothiazolyl-pyrimidine-5-carboxamides | - | rsc.org |

| Three-component | 2-Aminobenzothiazoles, Aldehydes, 1,3-Diketones/esters | 4H-pyrimido[2,1-b]benzothiazoles | Sulfur (metal-free) | researchgate.net |

| Three-component | Aromatic amines, Aliphatic amines, Elemental sulfur | 2-Substituted benzothiazoles | DMSO | nih.gov |

Synthesis of Specifically Substituted this compound Analogues

Synthesis of this compound-6-carboxylic Acid and Related Carboxylates

The synthesis of 2-substituted benzothiazole-6-carboxylic acids is often achieved through the condensation of 4-amino-3-mercaptobenzoic acid with aldehydes. researchgate.net For the ethyl analogue, this would involve the reaction with propionaldehyde. A reported method utilizes nitrobenzene (B124822) as an oxidant in this condensation, leading to good yields of the desired products. researchgate.net The starting material, 4-amino-3-mercaptobenzoic acid, can be prepared from 4-aminobenzoic acid. researchgate.net

The resulting this compound-6-carboxylic acid is an organic compound with a benzothiazole core featuring an ethyl group at the 2-position and a carboxylic acid group at the 6-position. cymitquimica.com This compound is of interest in medicinal chemistry and can be used as a building block in organic synthesis. cymitquimica.com

Related carboxylates, such as ethyl 2-amino-1,3-benzothiazole-6-carboxylate, are also valuable synthetic intermediates. chemicalbook.com These esters can be synthesized and subsequently hydrolyzed or used in further reactions to create a variety of derivatives.

Synthesis of 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione

The synthesis of N-substituted derivatives of 1,2-benzisothiazole-3-one 1,1-dioxide (saccharin) has been a subject of interest due to their biological activities. nih.govresearchgate.net For the synthesis of 2-ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione, a common method involves the reaction of sodium saccharin (B28170) with an ethylating agent. nih.goviucr.org

A specific procedure describes dissolving sodium saccharin in dimethylformamide (DMF) and then adding ethyl iodide. iucr.org The reaction mixture is refluxed for a few hours to complete the reaction. researchgate.netiucr.org This N-alkylation of the saccharin core leads to the formation of the title compound. The structure of 2-ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione has been confirmed by single-crystal X-ray diffraction, revealing that the benzisothiazole ring system is nearly planar. nih.goviucr.org

Synthesis of 2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide

The synthesis of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide typically involves a multi-step process. A common route starts with the formation of the benzothiazole core. For instance, fluorochloroaniline can be reacted with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to form a 2-aminobenzothiazole intermediate. researchgate.net

Subsequent steps involve the introduction of the N-ethylsulfonamide group. This can be achieved through sulfonamide coupling reactions, which require careful control of reaction conditions such as temperature and solvent polarity to ensure good yields and purity. The final product is a heterocyclic compound with a benzothiazole core substituted with an amino group at the 2-position and an N-ethylsulfonamide group at the 6-position.

Synthesis of Thio-substituted Ethyl Benzothiazole Derivatives

Thio-substituted benzothiazoles are an important class of compounds with various applications. researchgate.net The synthesis of these derivatives can be achieved through several methods.

One common approach is the reaction of 2-mercaptobenzothiazole with an appropriate ethyl-containing electrophile. For example, the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base like potassium carbonate can yield ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate. derpharmachemica.com This reaction can be carried out under conventional heating, microwave irradiation, or ultrasound irradiation. derpharmachemica.com

Another strategy involves the cross-coupling of 2-mercaptobenzothiazole with aryl halides. A ligand-free, copper-catalyzed method using recyclable CuFe2O4 nanoparticles in PEG-400 has been developed for the synthesis of 2-thio-substituted benzothiazoles. researchgate.net

Furthermore, 2-(thio)ureabenzothiazoles can be synthesized by reacting 2-aminobenzothiazoles with isothiocyanates or by a multi-step process involving carbonyldiimidazole (CDI) or thiocarbonyldiimidazole (TCDI) followed by reaction with an amine. nih.gov For instance, benzothiazole ethyl ureas have been synthesized by reacting a carboxylate-containing benzothiazole intermediate with a cyclic amine. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 1,3 Benzothiazole Systems

Electrophilic Aromatic Substitution on the Benzothiazole (B30560) Ring

The benzothiazole ring system, while aromatic, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) itself due to the electron-withdrawing nature of the fused thiazole (B1198619) ring. wikipedia.org Theoretical studies have shown that the electron density is highest on the benzene portion of the fused ring system.

Electrophilic attack preferentially occurs on the benzene ring rather than the thiazole ring. The positions most susceptible to electrophilic substitution are C4, C5, C6, and C7. The precise location of substitution is influenced by the reaction conditions and the nature of the electrophile. For instance, the bromination of aminobenzothiazoles has been studied to understand the directing effects of substituents on the benzene ring. rsc.org

Nucleophilic Addition and Substitution Reactions

The C2 position of the benzothiazole ring is electrophilic and, therefore, susceptible to nucleophilic attack. researchgate.net This reactivity is a cornerstone of benzothiazole chemistry, enabling the introduction of a wide range of functional groups at this position.

Nucleophilic substitution at the C2 position is a common reaction, particularly when a suitable leaving group is present. For example, 2-halobenzothiazoles readily react with various nucleophiles, such as amines, thiols, and alkoxides, to yield 2-substituted benzothiazole derivatives. cas.cn

Furthermore, the ylidene moiety in compounds like 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile allows for nucleophilic additions to the exocyclic double bond. evitachem.com The nitrile groups in such compounds can also undergo nucleophilic attack, leading to further functionalization. evitachem.com

Recent studies have explored the divergent reactivity of 2-substituted benzothiazoles with nucleophiles. For instance, the reaction with α-fluoro carbanions can lead to either SNAr-type C-difluoromethylation or a novel ring-opening S-difluoromethylation, depending on the specific nucleophile and reaction conditions. cas.cn

Oxidation and Reduction Chemistry of 2-Ethyl-1,3-benzothiazole Derivatives

The sulfur atom in the benzothiazole ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate. The increased oxidation state of the sulfur atom significantly alters the electronic properties and reactivity of the benzothiazole system.

Reduction of the benzothiazole ring is also possible. For instance, reduction can lead to the formation of dihydrobenzothiazoles. thieme-connect.com The specific products depend on the reducing agent and the reaction conditions employed.

The redox behavior of highly conjugated systems containing benzothiazole units has been investigated electrochemically. These studies have shown that such systems can undergo reversible one- or two-electron redox processes, highlighting their potential in materials science as organic metals. rsc.org The reaction of benzothiazole with hydroxyl radicals, a key process in atmospheric chemistry, has also been studied, revealing complex oxidation pathways. researchgate.netnih.govcopernicus.org

Functional Group Transformations and Derivatization at the Ethyl Moiety

The ethyl group at the C2 position of this compound provides a handle for a variety of functional group transformations. The methylene (B1212753) group adjacent to the benzothiazole ring is activated and can be a site for various reactions.

For example, the ethyl group can be functionalized through reactions such as halogenation, oxidation, or condensation with carbonyl compounds. These modifications allow for the synthesis of a diverse range of derivatives with tailored properties. The introduction of functional groups onto the ethyl moiety can influence the biological activity and physical properties of the resulting compounds.

Derivatization can also occur through reactions involving the entire ethyl group. For instance, the ethyl group can be introduced via alkylation reactions using ethyl halides during the synthesis of the benzothiazole core. evitachem.com

Radical-Based Reaction Mechanisms

Radical reactions involving benzothiazole derivatives have gained increasing attention. These reactions offer alternative pathways for C-C and C-heteroatom bond formation.

One proposed mechanism for the synthesis of 2-substituted benzothiazoles involves a radical intermediate pathway via an SRN1 (substitution nucleophilic radical) mechanism. acs.org This process is initiated by an electron transfer to form a radical anion intermediate, which then undergoes cyclization. acs.org

The generation of radical cations from benzothiazoline (B1199338) precursors has also been explored. mdpi.com These reactive intermediates can produce radicals, which then participate in various chemical transformations. mdpi.com Experimental studies using radical traps like TEMPO have been conducted to elucidate these radical mechanisms. mdpi.com The homolytic cleavage of bonds, such as the S-O bond in certain derivatives, can also initiate radical cyclization reactions to form the benzothiazole ring. chemrxiv.orgthieme-connect.de

Metal-Catalyzed Reactions in Benzothiazole Chemistry

Transition metal catalysis has become an indispensable tool in benzothiazole chemistry, enabling efficient and selective transformations that are often difficult to achieve through traditional methods.

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of C2-aryl and C2-heteroaryl benzothiazoles. researchgate.netrsc.orgrsc.org These reactions, such as the Suzuki and Stille couplings, involve the coupling of a 2-halobenzothiazole or a benzothiazole-2-boronic acid derivative with a suitable coupling partner. Palladium catalysts are also effective for C-H activation/cross-coupling reactions, allowing for the direct arylation of the benzothiazole ring without the need for pre-functionalization. researchgate.netrsc.org

Copper-catalyzed reactions have also proven valuable. For example, copper catalysts have been used for the synthesis of benzothiazoles from 2-bromoanilides and for the cycloaddition of α-methylenyl isocyanides with benzothiazoles. acs.orgacs.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. acs.org Other metals, such as ruthenium, have been employed for the intramolecular C-S coupling of N-arylthioureas to synthesize 2-aminobenzothiazoles. organic-chemistry.org

Table of Reaction Conditions for Metal-Catalyzed Synthesis of Benzothiazoles

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / PivOH | Benzothiazole, Thiophene | 2-(Thiophen-2-yl)benzothiazole | 69 | researchgate.net |

| Pd₂(dba)₃ / Xantphos | 2-Bromoanilide, Alkyl thiolate | Substituted benzothiazole | Good | acs.org |

| CuCl | 2-Iodoaniline, Benzaldehyde, NaSH | 2-Phenylbenzothiazole | 82 | mdpi.com |

| RuCl₃ | N-Arylthiourea | 2-Aminobenzothiazole (B30445) | up to 91 | mdpi.com |

Computational Chemistry and Theoretical Studies of 2 Ethyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict the molecular geometry, electronic properties, and spectroscopic features of benzothiazole (B30560) derivatives.

For instance, DFT calculations, particularly with the B3LYP hybrid exchange-correlation functional, have proven to be a reliable tool for determining the electronic structure of molecules. niscpr.res.in The B3LYP/6-31G level of theory is commonly used to calculate optimized geometries, vibrational spectra, and frontier molecular orbitals (FMOs).

Molecular Geometry Optimization and Conformation

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. In the case of benzothiazole derivatives, the planarity of the ring system is a key feature. For example, in a study of trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767) (DMASEBT), a structural analog of Thioflavin T, conformational analysis indicated that the molecule is planar in its ground state. bsu.by This planarity is attributed to the extended π-conjugated system. researchgate.net The ethyl group on the benzothiazole ring, due to the longer ethylene (B1197577) bridge, does not cause steric hindrance with the adjacent benzene (B151609) ring, unlike the methyl group in Thioflavin T. bsu.by

In another example, the optimized geometry of a novel 1,2,3-triazole derivative bearing a benzothiazole group was calculated using the B3LYP/6-31+G(d,p) method. mdpi.com The calculated bond lengths and angles from such optimizations generally show good agreement with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the energy gap (E_g), is a critical parameter for determining the reactivity and stability of a molecule. niscpr.res.inuantwerpen.be A smaller energy gap suggests higher reactivity. niscpr.res.in

In the analysis of a novel 1,2,3-triazole-based benzothiazole derivative, the HOMO and LUMO orbitals were found to be primarily localized on the benzothiazole ring, with an energy gap of 4.98 eV. mdpi.com For 2-(2-ethylaminothiazol-5-oyl)benzothiazole, the HOMO is mainly localized over the benzothiazole ring, while the LUMO is distributed over the thiazole (B1198619) ring. niscpr.res.in This separation of charge distribution in the frontier orbitals is indicative of intramolecular charge transfer (ICT) upon excitation. researchgate.netniscpr.res.in The calculated HOMO and LUMO energies are also used to determine global reactivity descriptors like chemical potential and hardness. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) |

|---|---|---|---|

| Novel 1,2,3-triazole-based benzothiazole derivative | - | - | 4.98 mdpi.com |

Spectroscopic Property Prediction for Structure Confirmation

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For instance, theoretical calculations of NMR chemical shifts for a novel 1,2,3-triazole derivative of benzothiazole showed excellent agreement with experimental data, with R² values of 0.996 for ¹H NMR and 0.995 for ¹³C NMR. mdpi.com Similarly, simulated infrared and Raman spectra of benzothiazole based on DFT calculations have shown good agreement with recorded spectra. researchgate.net

For novel 2-(2-benzothiazolylthio)ethyl acrylates and methacrylates, the chemical structures were confirmed using various spectroscopic methods, and the experimental data were effectively reproduced and complemented by quantum chemical DFT theoretical calculations. mdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used to understand the interaction between a small molecule (ligand), such as a benzothiazole derivative, and a protein target. rsc.org

For example, docking studies have been performed on benzothiazole-thiazole hybrids to identify them as potential inhibitors of the p56lck protein, which is implicated in cancer. biointerfaceresearch.com These studies provide insights into the binding patterns, such as interactions with the hinge region, allosteric sites, and the activation loop of the protein. biointerfaceresearch.com Similarly, docking studies of novel benzothiazole derivatives with the epidermal growth factor receptor (EGFR) have helped in identifying lead compounds for the development of anti-breast cancer agents. bohrium.com The results of these studies, including the docking scores, are often consistent with experimental antimicrobial or cytotoxic activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. cas.cz These models are crucial in medicinal chemistry for designing and optimizing new drugs. acs.org

For benzothiazole derivatives, QSAR studies have been conducted to understand the structural features that influence their biological activities, such as antimicrobial and anticancer effects. cas.czchula.ac.th For instance, a QSAR model developed for a series of benzothiazole derivatives with anticancer potential identified that hydrophobic groups on one part of the molecule (R1) potentiate the activity. chula.ac.th Another QSAR study on cytotoxic benzothiazole derivatives revealed that the presence of trifluoromethyl groups, particularly in the ortho position, is correlated with strong activity. researchgate.net These models use various molecular descriptors, including physicochemical properties and topological indices, to build a predictive equation. chula.ac.thresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

In silico prediction of ADMET properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile and potential toxicity of a compound. mdpi.combiointerfaceresearch.com These predictions help in identifying drug candidates with favorable properties, thereby reducing the chances of failure in later clinical trials. biointerfaceresearch.com

For a series of benzothiazole-thiazole hybrids, ADMET properties such as CNS activity, solubility (QPlogS), and human oral absorption were predicted using the QikProp tool. biointerfaceresearch.com The results indicated that many of the designed compounds had good predicted oral absorption. biointerfaceresearch.com Similarly, for a library of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, ADME predictions showed that most compounds had over 70% absorption and complied with Lipinski's rule of five, suggesting good drug-likeness. nih.gov These studies also often assess Veber's rule to predict good bioavailability and intestinal absorption. nih.gov

Table 2: Predicted ADMET Properties for a Benzothiazole Derivative

| Property | Predicted Value |

|---|---|

| In silico absorption percentage | 86.77% (for compound 4) nih.gov |

| Compliance with Lipinski's rule of five | Yes nih.gov |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and semi-empirical calculations, provides profound insights into the complex reaction mechanisms and pathways involving benzothiazole derivatives. These theoretical studies are instrumental in elucidating reaction feasibility, identifying transient intermediates, and predicting the stability of various isomers, thereby complementing and guiding experimental synthesis.

Research has employed quantum chemical calculations to achieve a deeper understanding of the mechanisms governing the formation and reactions of these heterocyclic systems. For instance, the synthesis of a pentacyclic benzothiazolium compound through the dimerization of 2-(bromomethyl)benzothiazole was investigated using the semiempirical AM1 method. mdpi.com This computational approach was used to fully optimize the geometry of six possible isomeric dications, providing clarity on the reaction's structural outcomes. mdpi.com

DFT calculations have been pivotal in confirming the structures of newly synthesized compounds and understanding their relative stabilities. In a study on Schiff bases incorporating a benzothiazole-1,2,3-triazole conjugate, DFT calculations using the B3LYP 6‒311G (d,p) basis set confirmed the presence of two isomers (cis-E and trans-E). researchgate.net The theoretical results further indicated that the cis-E isomer represents the lower energy structure, a finding attributed to the possibility of intermolecular hydrogen bonding. researchgate.net

Theoretical studies also shed light on the intricate, stepwise nature of reaction pathways that are difficult to observe experimentally. A combined quantum chemical and experimental investigation revealed an unprecedented reaction pathway for the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. researchgate.net The study detailed a mechanism proceeding through seleniranium intermediates. The pathway involves:

An initial attack of the thiolate anion on the selenium atom of the seleniranium cation.

Ring-opening to form a (Z)-2-[(1,3-benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide (B99878) intermediate.

Conversion of this intermediate into a six-membered 1,4-thiaselenin ring structure. researchgate.net

A final rearrangement with ring contraction to yield the thermodynamically favored five-membered heterocycle, 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole. researchgate.net

Furthermore, computational models help to explain the energetic favorability of certain reactions. DFT calculations suggested that for the synthesis of a novel molecular scaffold containing both benzothiazole and benzo oxazin-3(4H)-one rings, the energy barriers could be surmounted by the energy released from an exothermic reaction, thus making the formation of the product thermodynamically favorable. acs.org

In the context of modern synthetic methods, theoretical insights are crucial for understanding complex catalytic cycles. The mechanism for the visible-light-mediated synthesis of 2-substituted 1,3-benzothiazoles from thiobenzanilides using a Ruthenium-based catalyst has been described. chemrxiv.org The proposed pathway begins with the oxidation of the sulfur atom in the thiobenzanilide (B1581041) substrate by the photoexcited catalyst, forming a radical cation. chemrxiv.org This intermediate then undergoes an intramolecular radical cyclization, followed by re-aromatization to yield the final benzothiazole product. chemrxiv.org

The reactivity of benzothiazole derivatives can also be predicted through the analysis of their electronic properties calculated via DFT. For a series of novel 1,2,3-triazole-based benzothiazole derivatives, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels were analyzed using the B3LYP/6-31 + G(d, p) method. mdpi.com The energy gap between these orbitals is a key indicator of chemical reactivity.

| Parameter | Value | Significance | Reference |

| HOMO-LUMO Energy Gap (Eg) | 4.98 eV | Determines the compound's reactivity; a smaller gap suggests higher reactivity. | mdpi.com |

| Global Electrophilicity Index (GEI) | 2.94 eV | Classifies the electrophilic character of the molecule. | mdpi.com |

These computational investigations provide an atomistic level of detail that is essential for understanding and controlling the synthesis of complex benzothiazole compounds.

Biological and Pharmacological Efficacy of 2 Ethyl 1,3 Benzothiazole Derivatives

Antimicrobial Spectrum and Mechanisms of Action

The benzothiazole (B30560) scaffold is a crucial component in a variety of therapeutic agents, and its derivatives have shown promising antimicrobial properties against a broad spectrum of pathogens.

Derivatives of 2-Ethyl-1,3-benzothiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be more effective against Gram-negative strains in some cases. For instance, isatin-clubbed benzothiazole derivatives exhibited better antibacterial activity against Escherichia coli and Pseudomonas aeruginosa than against Gram-positive strains. nih.gov In one study, a specific derivative, 41c, showed a minimum inhibitory concentration (MIC) of 3.1 μg/ml against E. coli and 6.2 μg/ml against P. aeruginosa. nih.gov

Conversely, other derivatives have shown potent activity against Gram-positive bacteria. For example, pyrimidine (B1678525) and pyrrole (B145914) analogues of benzothiazole were found to be more active against Staphylococcus aureus and Streptococcus pneumoniae, with MIC values of 8 µmol L−1 and 4 µmol L−1, respectively. nih.gov Dichloropyrazole-based benzothiazole analogues also displayed better inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) compared to Gram-negative strains (MIC = 1–4 µg/ml). nih.gov

The introduction of different functional groups to the benzothiazole core can significantly influence antibacterial efficacy. For instance, sulfonamide analogues of benzothiazole have shown equipotent antibacterial activity against P. aeruginosa, S. aureus, and E. coli when compared to standard drugs. nih.gov Furthermore, Schiff base-containing benzothiazole derivatives have demonstrated good activity against Klebsiella pneumoniae. nih.gov The presence of a diethylamino group on the benzylidene ring was found to enhance this activity. nih.gov

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Isatin-clubbed (41c) | E. coli | 3.1 µg/ml | nih.gov |

| Isatin-clubbed (41c) | P. aeruginosa | 6.2 µg/ml | nih.gov |

| Pyrimidine analogue (78a) | S. aureus | 8 µmol L−1 | nih.gov |

| Pyrimidine analogue (78a) | S. pneumoniae | 4 µmol L−1 | nih.gov |

| Dichloropyrazole-based (104) | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |

| Dichloropyrazole-based (104) | Gram-negative strains | 1–4 µg/ml | nih.gov |

| Sulfonamide analogue (66c) | P. aeruginosa, S. aureus, E. coli | 3.1–6.2 μg/ml | nih.gov |

| Schiff base (59b) | K. pneumoniae | 0.4–0.8 μg/ml | nih.gov |

In addition to their antibacterial properties, this compound derivatives have demonstrated notable antifungal activity. nih.govresearchgate.netiiarjournals.orgnih.gov For example, certain derivatives have shown efficacy against various fungal pathogens, including Candida species. tandfonline.combohrium.com One study reported that a series of N'-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazide derivatives exhibited anticandidal activity with MIC values ranging from 50 to 200 μg/mL. tandfonline.com

The antifungal potential of these compounds is influenced by their chemical structure. For instance, benzothiazole derivatives containing a hydrazone moiety have been synthesized and evaluated for their antifungal properties. tandfonline.comscispace.com In one study, some of the synthesized compounds showed moderate activity against Aspergillus niger and Candida albicans. pharmacophorejournal.com Another study found that specific benzothiazole-1,2,3-triazole hybrids displayed high activity against Candida albicans. bohrium.com

Research has also explored the effectiveness of these derivatives against plant-pathogenic fungi. Two series of 2-(aryloxymethyl) benzoxazole (B165842) and benzothiazole derivatives were synthesized and tested against eight phytopathogenic fungi, with some compounds showing significant antifungal activities. mdpi.com

A key mechanism underlying the antimicrobial activity of some this compound derivatives is the inhibition of essential microbial enzymes. One such enzyme is dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria. nih.gov The inhibition of DHPS disrupts this vital metabolic pathway, leading to bacterial cell death. Sulfonamide-containing benzothiazole derivatives have been specifically designed to target and inhibit this enzyme. uobabylon.edu.iq

Beyond DHPS, these derivatives have been found to inhibit a range of other microbial enzymes, including DNA gyrase, peptide deformylase, and enoyl acyl carrier protein reductase. nih.gov By targeting these various enzymes, this compound derivatives can disrupt different essential cellular processes in bacteria, contributing to their broad-spectrum antibacterial activity. nih.gov For example, certain benzothiazole ethyl urea (B33335) compounds have been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV. nih.gov

Antifungal Efficacy

Anticancer and Antitumor Potential

The benzothiazole scaffold is a prominent feature in many compounds with demonstrated anticancer and antitumor properties. nih.govresearchgate.netiiarjournals.orgnih.govuobabylon.edu.iq

Derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). nih.govresearchgate.netiiarjournals.orgnih.govuobabylon.edu.iq For instance, fluorinated 2-aryl benzothiazole derivatives exhibited significant antitumor activity against breast cancer cell lines such as MCF-7. nih.gov One derivative, 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, showed a GI50 value of 0.4 µM against the MCF-7 cell line. nih.govtandfonline.com

Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms. A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway. nih.gov In another study, synthesized benzothiazole compounds were shown to have antiproliferative effects and induce apoptosis in pancreatic cancer cells (PANC-1). iiarjournals.orgresearchgate.net

The cytotoxic effects of these derivatives have been observed across a range of cancer types. For example, some benzamide-based benzothiazole derivatives displayed potent anti-tumor activity against multiple human cancer cell lines, including those for lung, colon, and breast cancer, with IC50 values ranging from 1.1 µM to 8.8 µM. nih.govtandfonline.com

Interactive Data Table: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50: 0.4 µM | nih.govtandfonline.com |

| Substituted methoxybenzamide benzothiazole | Various | IC50: 1.1 µM to 8.8 µM | nih.govtandfonline.com |

| 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide | HCT116 (Colorectal) | IC50: 4.53 µM | |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells | Apoptosis Induction | nih.gov |

| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | Antiproliferative, Apoptosis Induction | iiarjournals.orgresearchgate.net |

The anticancer effects of this compound derivatives are often linked to their ability to target specific kinases and signaling pathways that are crucial for cancer cell growth and survival. nih.gov Protein kinases are key regulators of cellular processes, and their dysregulation is a common feature of cancer. mdpi.com

Several benzothiazole derivatives have been identified as potent kinase inhibitors. nih.govresearchgate.net For example, some derivatives have been developed as dual inhibitors of BRAF and VEGFR-2 kinases, which are involved in tumor progression. mdpi.com One such compound, 4f, demonstrated the ability to inhibit both BRAF and VEGFR-2 enzymes with IC50 values of 0.071 and 0.194 μM, respectively. mdpi.com

Furthermore, these compounds can modulate critical signaling pathways within cancer cells. One study showed that a novel benzothiazole derivative, B7, inhibited both the AKT and ERK signaling pathways in A431 and A549 cancer cells. nih.gov By targeting these pathways, B7 was able to significantly reduce cancer cell proliferation. nih.gov Another derivative, n-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride, was found to inhibit ATR kinase, a key regulator of the DNA damage response, with an IC₅₀ of 0.8 µM in HeLa cells. vulcanchem.com

Structure-Activity Relationship (SAR) in Anticancer Benzothiazoles

The anticancer potential of benzothiazole derivatives is profoundly dictated by their chemical structure. nih.gov Structure-Activity Relationship (SAR) studies reveal that specific substitutions on the benzothiazole ring system are crucial for cytotoxic activity.

For instance, 2-arylbenzothiazole derivatives have shown significant antitumor effects. iiarjournals.org The substitution pattern on the 2-aryl ring is a key determinant of potency. Substitutions with methyl or halogen groups, particularly at the 3' position, have been found to enhance cytotoxic activity against various cancer cell lines, including ovarian, lung, and renal cancer. unich.it In some series, the introduction of a fluorine atom at the 7th position of the benzothiazole ring enhanced cytotoxicity. tandfonline.comnih.gov

Similarly, the presence of a pyrazole (B372694) moiety attached to the benzothiazole scaffold has been shown to significantly boost antitumor activity. tandfonline.comnih.gov The hybridization of benzothiazole with other heterocyclic rings, such as thiazolidinone, has also yielded potent anticancer agents. tandfonline.comnih.gov For example, substituted chlorophenyl oxothiazolidine-based benzothiazoles demonstrated effective anticancer activity against HeLa cell lines. tandfonline.comnih.gov

The mechanism of action for many of these anticancer derivatives involves processes like the inhibition of tyrosine kinases and topoisomerases, or the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.gov

Table 1: SAR Highlights for Anticancer Benzothiazole Derivatives

| Compound Series | Key Structural Feature | Impact on Anticancer Activity | Reference |

| 2-Arylbenzothiazoles | Methyl or halogen at 3' position of the aryl ring | Enhanced cytotoxicity | unich.it |

| Fluorinated Benzothiazoles | Fluorine atom at the 7th position | Increased cytotoxicity | tandfonline.comnih.gov |

| Pyrazole Hybrids | Pyrazole moiety attached to benzothiazole | Significantly enhanced antitumor activity | tandfonline.comnih.gov |

| Thiazolidinone Hybrids | Substituted chlorophenyl oxothiazolidine group | Effective against HeLa cell lines | tandfonline.comnih.gov |

Anti-inflammatory and Analgesic Properties

Benzothiazole derivatives have been extensively investigated for their anti-inflammatory and analgesic effects. jchemrev.comijariie.com The core benzothiazole structure is a key pharmacophore in the development of new anti-inflammatory agents. ijariie.comnih.gov

Research has shown that conjugating benzothiazole with other heterocyclic systems like spiroindoline, oxadiazole, and pyrazole can lead to potent anti-inflammatory and analgesic compounds. jchemrev.com For example, a 5-chloroindolylbenzothiazole derivative exhibited a 72.2% inhibition of edema in in-vivo studies, while a 7-chloroindolylbenzothiazole derivative showed significant analgesic effects. jchemrev.com SAR studies have indicated that the presence of an oxadiazole ring and bromo substituents can enhance these properties. jchemrev.com

Furthermore, certain thio-substituted benzothiazole analogs and alkoxy-benzothiazole derivatives have demonstrated notable anti-inflammatory action. jchemrev.com

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Derivative Type | Key Finding | Reported Activity | Reference |

| 5-Chloroindolylbenzothiazole | Most effective anti-inflammatory agent in its series | 72.2% edema inhibition | jchemrev.com |

| 7-Chloroindolylbenzothiazole | Most effective analgesic agent in its series | 69.2% pain inhibition | jchemrev.com |

| Benzothiazole-Quinazoline Hybrids | Compounds 20 & 21 | Substantial decrease in edema volume | jchemrev.com |

| Benzothiazole-Mannich Bases | Compounds 22 & 23 | Outperformed aspirin (B1665792) and naproxen | jchemrev.com |

A primary mechanism behind the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. ijariie.com Several benzothiazole derivatives have been identified as potent and selective COX-2 inhibitors. jchemrev.com

Click-synthesis has been used to create bis-heterocycles containing 2-mercaptobenzothiazole (B37678) and 1,2,3-triazoles, with some of these compounds showing potent and selective inhibition of COX-2. jchemrev.com Additionally, alkoxy-BTA derivatives have been reported to exhibit high selectivity towards COX-2 inhibition. jchemrev.com This selective inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Antidiabetic Applications and Glycemic Control

The benzothiazole scaffold is a promising lead structure for the development of antidiabetic agents. researchgate.net The emergence of this class of compounds in diabetes research was significantly influenced by the development of Zopolrestat, an aldose reductase inhibitor. researchgate.net

Derivatives of 2-aminobenzothiazole (B30445) have been a particular focus. Studies have shown that their antidiabetic activity is often linked to their agonist effect on peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. mdpi.com In-silico and in-vivo studies on 2-aminobenzothiazole derivatives linked to isothioureas and guanidines have demonstrated their potential to reduce blood glucose levels and improve lipid profiles in diabetic rat models. mdpi.com

Hybrid compounds, such as those combining benzothiazole and coumarin, have also shown potential. seejph.com These derivatives can enhance insulin (B600854) secretion and improve glucose uptake in peripheral tissues, such as skeletal muscle cells, partly through the activation of AMPK, which promotes the translocation of GLUT4 glucose transporters. seejph.com

Table 3: Antidiabetic Mechanisms of Benzothiazole Derivatives

| Derivative Class | Mechanism of Action | Outcome | Reference |

| 2-Aminobenzothiazoles | PPARγ Agonism | Improved glucose and lipid metabolism | mdpi.com |

| Benzothiazole-Coumarin Hybrids | AMPK Activation, Enhanced Insulin Secretion | Increased glucose uptake, improved insulin sensitivity | seejph.com |

| General Benzothiazoles | Aldose Reductase Inhibition | Prevention of diabetic complications | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. rsc.orgnih.gov Benzothiazole derivatives have emerged as a promising class of compounds in this area. rsc.orgrsc.org

Synthetic hybrids of benzothiazole and pyrimidine have shown significant potency against various Mtb strains. nih.gov Some of these compounds were highly active against drug-sensitive Mtb, with Minimum Inhibitory Concentrations (MIC) as low as 0.24 µg/mL. nih.gov Notably, certain derivatives also retained good activity against MDR and XDR strains. nih.gov

The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes. Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall, has been identified as a key target. nih.govrsc.org Other research has focused on 2-mercaptobenzothiazole derivatives that inhibit M. tuberculosis type II NADH dehydrogenase (NDH-2), an enzyme in the respiratory pathway. nih.gov SAR studies in this area have shown that alkyl group substitutions on the benzothiazole moiety can enhance antitubercular activity. nih.gov

Table 4: Antitubercular Activity of Benzothiazole-Pyrimidine Hybrids

| Compound | Mtb Strain | MIC (µg/mL) | Reference |

| 5c | Drug-Sensitive (ATCC 25177) | 0.24 - 0.98 | nih.gov |

| 5b | Drug-Sensitive (ATCC 25177) | 0.24 - 0.98 | nih.gov |

| 12 | Drug-Sensitive (ATCC 25177) | 0.24 - 0.98 | nih.gov |

| 15 | Drug-Sensitive (ATCC 25177) | 0.24 - 0.98 | nih.gov |

| 5c | MDR TB | 0.98 | nih.gov |

| 15 | MDR TB | 1.95 | nih.gov |

| 5c | XDR TB | 3.9 | nih.gov |

| 15 | XDR TB | 7.81 | nih.gov |

Antiviral and Anti-HIV Research

The versatile benzothiazole scaffold has been explored for its antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza. mdpi.comnih.gov The presence of nitrogen and sulfur atoms in the heterocyclic system allows these derivatives to bind effectively to viral components. mdpi.com

In the context of anti-HIV research, benzothiazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com For example, a synthesized derivative, 2-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)benzo[d]thiazole, was presumed to act as an NNRI. mdpi.com Other studies have evaluated hybrid molecules, such as benzothiazolyl-coumarins, which have shown promising anti-HIV effects in vitro. nih.gov

Structure-activity relationship studies suggest that substitutions at the 2nd position of the benzothiazole ring are critical for antiviral activity. mdpi.com Attaching aryl moieties like pyrazole, pyridine, or imidazole (B134444) at this position can confer antiviral properties. mdpi.com Furthermore, methyl group substitutions at the 5th or 6th position of the benzothiazole ring have been found to increase the potency of antiviral compounds. mdpi.com

Antioxidant Activities and Free Radical Scavenging

Benzothiazole derivatives have demonstrated significant potential as antioxidant agents, capable of scavenging free radicals and protecting against oxidative stress. ijbpas.comnih.gov Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key therapeutic strategy. nih.gov

The antioxidant capacity of benzothiazole derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. derpharmachemica.com Studies have shown that certain 2-aryl substituted benzothiazoles possess significant radical scavenging potential, with some compounds showing activity comparable to standard antioxidants like ascorbic acid. derpharmachemica.cominnovareacademics.in

The structure of the derivative plays a crucial role in its antioxidant efficacy. For instance, in one study, a benzothiazole derivative with a catecholic (dihydroxy-phenyl) group showed potent antioxidant activity. mdpi.com In another series, compounds bearing an ethoxy group at the 6th position of the benzothiazole ring were found to be the most effective antioxidants. researchgate.net These findings highlight the importance of electron-donating groups in enhancing the free radical scavenging capabilities of the benzothiazole scaffold.

Table 5: Antioxidant Profile of Selected Benzothiazole Derivatives

| Compound Series | Assay | Key Finding | Reference |

| Benzothiazole-hydrazone with catecholic group | DPPH | Potent antioxidant activity (IC50 = 3.27 µg/mL) | mdpi.com |

| 2-Aryl Substituted Benzothiazoles | DPPH & Superoxide Scavenging | Significant radical scavenging potential | innovareacademics.in |

| Benzothiazole with 6-ethoxy group | DPPH | Most effective in its series | researchgate.net |

| Pyrrolo[2,1-b] rsc.orgmdpi.combenzothiazole derivatives | ABTS | Potent inhibition (e.g., 9d at 90.4%) higher than Trolox standard | mdpi.com |

Antileishmanial and Antimalarial Properties

Derivatives of the this compound scaffold have demonstrated notable potential as both antileishmanial and antimalarial agents. The benzothiazole nucleus is a recurring motif in compounds exhibiting a wide range of pharmacological activities, including antiparasitic effects. mdpi.comijbpas.compharmacyjournal.in

In the context of antileishmanial activity, research has shown that specific substitutions on the benzothiazole ring system can lead to potent and selective compounds. For instance, studies on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives revealed that the addition of a benzothiazole group to an amino-9-(10H)-acridinone parent structure could enhance antileishmanial capabilities. nih.gov Two derivatives, in particular, 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one and 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one, exhibited selective activity against the amastigote form of the parasite, which is the clinically relevant stage in humans. nih.gov The presence of a 6-amino-benzothiazole group on the position 2 amino chain or a 6-nitro-benzothiazole group on the position 4 amino chain was found to be crucial for this specific anti-amastigote toxicity. nih.gov Other research has also highlighted the antileishmanial potential of various benzothiazole derivatives. jyoungpharm.orgresearchgate.net

Regarding antimalarial properties, the benzothiazole scaffold has also been a subject of investigation. mdpi.comnih.govjyoungpharm.orgpcbiochemres.com One study synthesized and evaluated a series of benzothiazole derivatives for their antimalarial activity, identifying 4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)benzene-1,2-diol as a compound with notable action against the malaria parasite. pcbiochemres.com The versatility of the benzothiazole core allows for structural modifications that can be optimized to target parasitic pathways, making it a promising framework for the development of new antimalarial drugs. pcbiochemres.comresearchgate.net

Table 1: Antileishmanial and Antimalarial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Target Organism | Key Findings | Reference(s) |

| (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives | Leishmania spp. | Addition of a benzothiazole group enhanced antileishmanial activity. Specific derivatives showed selective toxicity against amastigotes. | nih.gov |

| 1-(6-Amino-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania spp. (amastigotes) | Exhibited selective antileishmanial activity. | nih.gov |

| 4-(6-Nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania spp. (amastigotes) | Showed selective antileishmanial activity. | nih.gov |

| 4-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)benzene-1,2-diol | Plasmodium spp. | Demonstrated notable antimalarial action. | pcbiochemres.com |

Neurological and Central Nervous System (CNS) Modulation

Benzothiazole derivatives have emerged as significant scaffolds for the development of agents targeting the central nervous system, with applications in various neurological disorders. bohrium.com

The aggregation of proteins such as α-synuclein and tau is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. researchgate.netnih.gov Benzothiazole derivatives have been investigated for their ability to modulate the aggregation of these proteins. bohrium.comacs.org

Research has focused on designing benzothiazole-based compounds that can inhibit the formation of protein fibrils and oligomers. researchgate.netnih.gov For instance, benzothiazole- and indole-based compounds have been rationally designed and synthesized, showing anti-aggregation activity towards both 2N4R tau and α-synuclein. researchgate.netnih.gov In one study, compounds 46 and 48 demonstrated significant anti-aggregation activity against α-synuclein, reducing Thioflavin-T (ThT) fluorescence to 4.0% and 14.8%, respectively. researchgate.netnih.gov Compound 48 also notably inhibited the formation of α-synuclein inclusions in M17D cells. researchgate.net

Furthermore, 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) and its derivatives have been shown to modulate α-synuclein and tau aggregation. acs.orgnih.gov 5-NBA was identified as a potent inhibitor of oligomerization in a photoreactive cross-linking assay and was effective in reducing the formation of fibrils, oligomers, and cellular inclusions in a dose-dependent manner. acs.orgnih.gov The development of fluorescent probes like bi-thiophene-vinyl-benzothiazole (bTVBT) analogues for detecting protein aggregates in Alzheimer's disease also underscores the importance of the benzothiazole scaffold in this area of research.

Table 2: Modulation of Protein Aggregation by Benzothiazole Derivatives

| Compound/Derivative | Target Protein | Assay | Key Findings | Reference(s) |

| Compound 46 | α-Synuclein | Thioflavin-T (ThT) fluorescence | Decreased ThT fluorescence to 4.0%. | researchgate.netnih.gov |

| Compound 48 | α-Synuclein | ThT fluorescence, Cell-based assay | Decreased ThT fluorescence to 14.8%; inhibited α-synuclein inclusion formation. | researchgate.net |

| 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) | α-Synuclein, Tau 2N4R | PICUP, ThT, Cell-based assay | Reduced oligomer and fibril formation; inhibited cellular inclusion formation. | acs.orgnih.gov |

| bi-Thiophene-vinyl-benzothiazole (bTVBT) analogues | Amyloid-β plaques, Neurofibrillary tangles | Brain tissue staining | Successfully stained protein aggregates, with many showing tau selectivity. |

Potential as 5-HT1A Antagonists and Tryptase Inhibitors

Benzothiazole derivatives have been explored for their interaction with serotonin (B10506) receptors, particularly as 5-HT1A antagonists, which are of interest for treating conditions like anxiety and depression. mdpi.comnih.gov A series of new compounds linking a benzothiazole nucleus to an arylpiperazine moiety via a thioalkyl chain were synthesized and evaluated for their affinity to various receptors. acs.org Many of these compounds displayed a strong binding profile, with one derivative in particular showing very high affinity and selectivity for the 5-HT1A receptor over other tested receptors. acs.org Functional assays confirmed that selected compounds acted as antagonists or partial agonists at the 5-HT1A receptor. acs.org Other studies have also identified benzothiazole derivatives as having potential as 5-HT1A antagonists. nih.govnih.gov

In a different therapeutic area, benzothiazole derivatives have been identified as potent inhibitors of human mast cell tryptase, an enzyme implicated in allergic and inflammatory disorders. nih.gov A dipeptide-based transition-state analogue containing a benzothiazole ketone, (2S)-6 (RWJ-56423), was found to be a potent, reversible, low-molecular-weight tryptase inhibitor with a Ki value of 10 nM. researchgate.net While this compound also potently inhibits trypsin, it demonstrates selectivity against other serine proteases like kallikrein, plasmin, and thrombin. researchgate.net

Table 3: Activity of Benzothiazole Derivatives as 5-HT1A Antagonists and Tryptase Inhibitors

| Compound/Derivative Class | Target | Activity | Key Findings | Reference(s) |

| Arylpiperazinylalkylthiobenzothiazoles | 5-HT1A Receptor | Antagonist/Partial Agonist | High affinity and selectivity for the 5-HT1A receptor. | acs.org |

| (2S)-6 (RWJ-56423) | Human Mast Cell Tryptase | Inhibitor | Potent and reversible inhibitor with a Ki value of 10 nM. | researchgate.net |

Pharmacological Profiling and In Vivo Studies

The pharmacological profiling of this compound derivatives has revealed a broad spectrum of biological activities, which have been further investigated through in vivo studies. mdpi.comjyoungpharm.org For example, a series of benzothiazole-containing benzohydrazide (B10538) derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities in both in silico and in vivo models. jyoungpharm.org In a carrageenan-induced rat paw edema model, compounds 3C and 3E showed significant prevention of edema. jyoungpharm.org The analgesic activity of these compounds was also found to be comparable to the standard drug celecoxib. jyoungpharm.org

In the context of anticancer research, some benzothiazole-1,2,3-triazole hybrids have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. rsc.org Promising compounds were further investigated for their molecular affinity towards the EGFR biotarget through molecular modeling. rsc.org The in vivo efficacy of such compounds is a critical next step in their development as potential chemotherapeutic agents. The diverse pharmacological profiles of benzothiazole derivatives necessitate comprehensive in vivo studies to validate their therapeutic potential and to understand their pharmacokinetic and pharmacodynamic properties in a whole-organism context.

Table 4: In Vivo and In Vitro Pharmacological Data for Selected Benzothiazole Derivatives

| Compound/Derivative | Pharmacological Activity | Model/Assay | Key Findings | Reference(s) |

| Compound 3C | Anti-inflammatory | Carrageenan-induced rat paw edema | 78.11% prevention of edema at 3 hours. | jyoungpharm.org |

| Compound 3E | Anti-inflammatory | Carrageenan-induced rat paw edema | 76.14% prevention of edema at 3 hours. | jyoungpharm.org |

| Compound 3C | Analgesic | In vivo analgesic model | ED50 of 68±6.4 mM/kg after 2 hours, comparable to celecoxib. | jyoungpharm.org |

| Benzothiazole-1,2,3-triazole hybrid 8a | Cytotoxicity | MTT assay (T47D breast cancer cells) | IC50 value of 13 µM. | rsc.org |

| Benzothiazole-1,2,3-triazole hybrid 8b | Cytotoxicity | MTT assay (T47D breast cancer cells) | IC50 value of 17 µM. | rsc.org |

| Benzothiazole-1,2,3-triazole hybrid 8c | Cytotoxicity | MTT assay (T47D breast cancer cells) | IC50 value of 19 µM. | rsc.org |

Materials Science and Industrial Applications of 2 Ethyl 1,3 Benzothiazole

Advanced Materials Development

The structural characteristics of 2-Ethyl-1,3-benzothiazole and its derivatives make them valuable in the creation of novel materials with specific, high-performance properties.

Conductive Polymers and Organic Semiconductors

The benzothiazole (B30560) moiety is a key component in the synthesis of conductive polymers and organic semiconductors. wikipedia.orgmdpi.com These materials are noted for their electronic properties, including electrical conductivity and low energy optical transitions. azom.com Derivatives of 2,1,3-benzothiadiazole, a related structure, have been used to create oligomers with low HOMO-LUMO gaps, a desirable characteristic for organic semiconductor applications. wikipedia.org The incorporation of benzothiazole units into polymer chains can be achieved through various chemical reactions, including Sonogashira cross-coupling and Suzuki-Miyaura cross-coupling reactions, to build larger, conductive molecular systems. wikipedia.org The resulting polymers have potential applications in a variety of electronic devices. mdpi.com

Dyes, Pigments, and Optical Materials

Derivatives of this compound are utilized in the synthesis of dyes and pigments. cymitquimica.com The benzothiazole structure can form stable colorants and is a component in complex organic dyes. smolecule.com For instance, certain complex organic compounds incorporating 3-ethyl-1,3-benzothiazolium moieties exhibit interesting optical properties due to their conjugated systems, suggesting their use as dyes. cymitquimica.com The benzothiazole ring system contributes to the photophysical properties of molecules, and its derivatives have been investigated for their solvatochromic and fluorescence properties, which are relevant for applications in organic light-emitting diodes (OLEDs). uminho.pt Research has also explored the synthesis of Pigment Yellow 101 analogs from derivatives of 1,3-benzothiazole. sci-hub.se

Sensor Technologies

The this compound scaffold is integral to the development of chemosensors. Its derivatives have been designed to detect various ions and molecules through mechanisms like intramolecular charge transfer (ICT). rsc.orgrsc.org For example, a sensor created by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione was developed for the fluorescence detection of cyanide ions. rsc.org The interaction with the target analyte disrupts the ICT process, leading to observable changes in the spectral and color properties of the sensor. rsc.org Another sensor based on a benzothiazole appended diacetonitrile derivative also demonstrated high selectivity and sensitivity for cyanide ions. rsc.org

Agrochemical Applications (e.g., Fungicides, Herbicides)

The benzothiazole structure is present in a number of commercially available agrochemicals and is a scaffold for the development of new fungicides and herbicides. acs.org While the use of benzothiazole in herbicides is not extensive, with only a few commercial examples like mefenacet (B1676149) and benazolin-ethyl, research is ongoing to explore its potential. acs.orgagropages.com Studies have shown that certain derivatives of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid exhibit potent herbicidal activity. acs.org In the realm of fungicides, benzothiazole derivatives have demonstrated efficacy against various fungal pathogens. smolecule.comresearchgate.net For example, benthiavalicarb (B1259727) is a benzothiazole fungicide used for its antifungal properties. nih.gov

Corrosion Inhibition for Metals

Derivatives of benzothiazole are effective corrosion inhibitors for various metals, particularly in acidic environments. sci-hub.seresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive effects of the medium. sci-hub.seekb.eg The presence of heteroatoms like nitrogen and sulfur, along with aromatic rings, in the benzothiazole structure facilitates this adsorption. sci-hub.seijcsi.pro Studies have shown that the inhibition efficiency of benzothiazole derivatives increases with concentration. researchgate.net For instance, 2-piperazin-1-yl-1,3-benzothiazole (PYB) has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating significant inhibition efficiency. ijcsi.pro

Other Industrial Uses (e.g., Vulcanizing Accelerators, UV Light Stabilizers)